Researchers facing solubility failures or altered pharmacology from free base or analog substitutions require Amitriptyline Hydrochloride. This compound resolves these issues:
Amitriptyline Hydrochloride is a highly characterized tertiary amine tricyclic antidepressant (TCA) widely procured as an active pharmaceutical ingredient (API), a pharmacological reference standard, and a robust model compound for formulation studies. Structurally, it is the hydrochloride salt of a dibenzocycloheptene derivative, which imparts exceptional aqueous solubility and thermal stability compared to its free base counterpart. In industrial and laboratory settings, it is prioritized for its balanced serotonin and norepinephrine transporter inhibition profile, its robust performance in high-temperature solid-state processing, and its reliable chromatographic resolution in analytical workflows [1].
Substituting Amitriptyline Hydrochloride with its free base or closely related analogs introduces significant workflow and performance failures. Procuring the free base instead of the hydrochloride salt drastically reduces aqueous solubility from >100 mg/mL to a mere 14 mg/L, forcing the use of organic co-solvents that can precipitate in aqueous media or confound biological assays [1]. Furthermore, substituting with its secondary amine metabolite, Nortriptyline Hydrochloride, fundamentally alters the pharmacological baseline from a balanced dual-inhibitor to a highly selective norepinephrine transporter (NET) inhibitor [2]. Finally, utilizing other TCAs like Imipramine Hydrochloride lowers the melting point by over 20 °C, narrowing the thermal processing window for advanced manufacturing techniques like hot-melt extrusion.
Amitriptyline Hydrochloride demonstrates exceptional aqueous solubility compared to its free base form. While Amitriptyline free base is practically insoluble in water (14 mg/L), the hydrochloride salt is freely soluble (>100 mg/mL) [1]. This >7,000-fold increase in solubility is critical for developing liquid formulations and conducting in vitro assays without the confounding effects of organic co-solvents.
| Evidence Dimension | Aqueous Solubility at 25°C |
| Target Compound Data | >100 mg/mL (freely soluble) |
| Comparator Or Baseline | Amitriptyline free base (14 mg/L or 0.014 mg/mL) |
| Quantified Difference | >7,000-fold higher aqueous solubility |
| Conditions | Aqueous medium, 25°C |
Enables the preparation of high-concentration aqueous solutions for biological assays and liquid formulations without requiring organic solvents.
As a tertiary amine, Amitriptyline Hydrochloride provides a balanced inhibition profile across serotonin and norepinephrine transporters, unlike its secondary amine metabolite, Nortriptyline. Amitriptyline exhibits a SERT Ki of 3.45 nM and a NET Ki of 13.3 nM, whereas Nortriptyline is highly NET-selective (NET Ki = 4.37 nM, SERT Ki = 18 nM). This distinct pharmacological signature prevents direct substitution in receptor binding models.
| Evidence Dimension | Transporter Binding Affinity (Ki) |
| Target Compound Data | SERT Ki = 3.45 nM; NET Ki = 13.3 nM |
| Comparator Or Baseline | Nortriptyline Hydrochloride (SERT Ki = 18 nM; NET Ki = 4.37 nM) |
| Quantified Difference | Amitriptyline is ~5-fold more potent at SERT; Nortriptyline is ~3-fold more potent at NET |
| Conditions | In vitro human cloned receptor binding assays |
Critical for researchers requiring a balanced dual-inhibitor baseline rather than a highly selective norepinephrine reuptake inhibitor.
In analytical chemistry, Amitriptyline Hydrochloride serves as a reliable reference standard with distinct chromatographic behavior compared to its primary metabolite. Under optimized reversed-phase HPLC conditions (pH 5.6, 35% acetonitrile), Amitriptyline elutes at 5.92 minutes, providing clear baseline resolution against Nortriptyline, which elutes earlier at 4.66 minutes[1]. This separation is essential for accurate therapeutic drug monitoring and impurity profiling.
| Evidence Dimension | RP-HPLC Retention Time |
| Target Compound Data | 5.92 minutes |
| Comparator Or Baseline | Nortriptyline Hydrochloride (4.66 minutes) |
| Quantified Difference | 1.26 minute baseline resolution |
| Conditions | Kinetex C18 column, 35% acetonitrile / 65% phosphate buffer (pH 5.6) |
Ensures accurate quantification and peak resolution when utilized as a reference standard in therapeutic drug monitoring or metabolite assays.
Amitriptyline Hydrochloride exhibits superior thermal stability compared to other tricyclic antidepressants, making it highly suitable for advanced solid-state processing. It possesses a high melting point of 196-197 °C, which is significantly higher than that of Imipramine Hydrochloride (170-175 °C) . This elevated thermal threshold provides a wider processing window for techniques such as hot-melt extrusion without risking premature degradation.
| Evidence Dimension | Melting Point / Thermal Stability |
| Target Compound Data | 196-197 °C |
| Comparator Or Baseline | Imipramine Hydrochloride (170-175 °C) |
| Quantified Difference | ~20-25 °C higher melting point |
| Conditions | Standard atmospheric pressure, thermal analysis |
Provides a broader and safer temperature window for high-heat pharmaceutical manufacturing techniques like hot-melt extrusion.
Due to its >7,000-fold higher aqueous solubility compared to the free base, Amitriptyline Hydrochloride is the mandatory choice for developing liquid pharmaceutical formulations and conducting in vitro biological assays where organic solvents must be strictly avoided [1].
For researchers requiring a balanced baseline of serotonin and norepinephrine reuptake inhibition, Amitriptyline Hydrochloride is prioritized over Nortriptyline Hydrochloride, which is heavily skewed toward NET selectivity .
Amitriptyline Hydrochloride is highly suited as a primary reference standard in clinical and analytical laboratories, providing a clear 1.26-minute baseline HPLC resolution against its primary metabolite, Nortriptyline, ensuring accurate quantification [2].
With a high melting point of 196-197 °C, this compound is ideal for advanced manufacturing processes such as hot-melt extrusion, offering a wider thermal safety margin against degradation than lower-melting analogs like Imipramine Hydrochloride .
Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard